molecular formula C19H18FN3O3S2 B2948866 N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921993-70-6

N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2948866
CAS No.: 921993-70-6
M. Wt: 419.49
InChI Key: VYWPVYDNYAMVBY-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a sulfonamide group and fluorinated aromatic substituents. Its structure comprises:

  • Acetamide core: Linked to a 3-fluoro-4-methylphenyl group via the nitrogen atom.
  • Thiazole ring: Substituted at position 2 with a 4-methylphenylsulfonamido group and at position 4 with the acetamide side chain.

This compound is hypothesized to exhibit biological activity due to the sulfonamide moiety, which is known to enhance target binding via hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-12-3-7-16(8-4-12)28(25,26)23-19-22-15(11-27-19)10-18(24)21-14-6-5-13(2)17(20)9-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWPVYDNYAMVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C18H17FN4OS2
  • Molecular Weight : 388.48 g/mol
  • IUPAC Name : N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

The biological activity of this compound is primarily attributed to its structural components, particularly the thiazole and sulfonamide moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group enhances the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry noted that derivatives with similar structures were effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound's anticancer activity has been explored in several preclinical studies. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which is critical for programmed cell death .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against MRSA.
    • Method : Disc diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating significant antibacterial activity.
  • Anticancer Study :
    • Objective : Assess the effect on cancer cell lines.
    • Method : MTT assay was used to measure cell viability.
    • Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent anticancer effects.
Study TypeObjectiveMethodologyKey Findings
Antimicrobial StudyEfficacy against MRSADisc diffusionSignificant zone of inhibition
Anticancer StudyEffect on cancer cell linesMTT assayDose-dependent viability reduction

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Weight Notable Features Reference
N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (Target) 3-Fluoro-4-methylphenyl, 4-methylphenyl ~419.4 Fluorine enhances metabolic stability -
N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide 4-Bromo-3-methylphenyl, 4-methylphenyl 480.4 Bromine increases molecular weight
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide 4-Chlorophenyl, 4-phenoxyphenyl 500.0 Phenoxy group improves lipophilicity
N-(2-(4-fluorophenoxy)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide 3-Chlorobenzylthio, 4-fluorophenoxyethyl - Thioether linker for flexibility
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)acetamide Dihydrodioxine, methylsulfonyl - CDK9 inhibitor activity reported
Key Observations:
  • Halogen Effects : Replacement of bromine () with fluorine (Target) reduces molecular weight (~61 Da) and may improve metabolic stability due to fluorine’s electronegativity and small size .
  • Sulfonamide vs. Sulfonyl Groups : The 4-methylphenylsulfonamido group in the Target and compounds contrasts with the methylsulfonyl group in ’s CDK9 inhibitor, which lacks hydrogen-bonding capability .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Sulfonamide S=O stretches: 1240–1255 cm⁻¹ (consistent across analogs) .
    • Acetamide C=O stretches: 1663–1682 cm⁻¹ .
  • 1H-NMR :
    • Thiazole protons resonate at δ 7.3–7.5 ppm (aromatic regions).
    • Fluorinated phenyl groups show distinct splitting patterns (e.g., 3-fluoro-4-methylphenyl in the Target) .

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